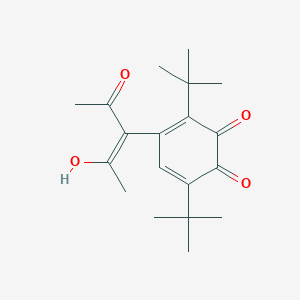![molecular formula C16H19ClN4O3S B6076184 methyl N-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}methioninate](/img/structure/B6076184.png)
methyl N-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}methioninate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}methioninate, also known as MCM, is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of methionine, an essential amino acid that plays a crucial role in protein synthesis and metabolism. MCM has been synthesized using various methods and has shown promising results in various scientific studies. In
作用機序
The mechanism of action of methyl N-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}methioninate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as proteases and kinases, which play a role in cell signaling and proliferation. methyl N-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}methioninate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
methyl N-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}methioninate has been shown to have several biochemical and physiological effects. It has been shown to reduce the growth of cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. methyl N-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}methioninate has also been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals.
実験室実験の利点と制限
One of the main advantages of using methyl N-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}methioninate in lab experiments is its versatility. It can be easily conjugated with other molecules to enhance their activity or delivery to specific cells or tissues. methyl N-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}methioninate is also stable and has a long shelf life, making it ideal for use in a variety of experiments. However, one of the limitations of using methyl N-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}methioninate is that it can be expensive to synthesize, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of methyl N-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}methioninate. One area of research is the development of new drug delivery systems that incorporate methyl N-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}methioninate. Another area of research is the study of methyl N-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}methioninate's potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of methyl N-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}methioninate and its potential applications in scientific research.
Conclusion:
Methyl N-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}methioninate is a promising compound that has shown potential in various scientific studies. Its versatility, stability, and potential applications make it an exciting area of research. Further studies are needed to fully understand its mechanism of action and potential applications in scientific research.
合成法
Methyl N-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}methioninate can be synthesized using a variety of methods, including click chemistry, N-carboxyanhydride (NCA) polymerization, and solid-phase peptide synthesis (SPPS). The most commonly used method for synthesizing methyl N-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}methioninate is click chemistry, which involves the reaction of an azide and an alkyne to form a triazole ring. This method is preferred due to its simplicity, efficiency, and high yield.
科学的研究の応用
Methyl N-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}methioninate has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer, antimicrobial, and anti-inflammatory properties. methyl N-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}methioninate is also being studied for its potential use in drug delivery systems, as it can be easily conjugated with other molecules to enhance their delivery to specific cells or tissues.
特性
IUPAC Name |
methyl 2-[[1-[(4-chlorophenyl)methyl]triazole-4-carbonyl]amino]-4-methylsulfanylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O3S/c1-24-16(23)13(7-8-25-2)18-15(22)14-10-21(20-19-14)9-11-3-5-12(17)6-4-11/h3-6,10,13H,7-9H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADAUZXSGPIHHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)C1=CN(N=N1)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}methioninate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B6076103.png)
![3-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide](/img/structure/B6076108.png)
![3-(1H-pyrazol-4-yl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)propanamide](/img/structure/B6076114.png)
![methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate](/img/structure/B6076118.png)

![1-(2-fluoro-4-methoxybenzyl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6076133.png)
![N-allyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-2-propyn-1-ylacetamide](/img/structure/B6076137.png)
![N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide](/img/structure/B6076143.png)
![N-cyclopropyl-3-[1'-(4-fluoro-2-methylphenyl)-1,4'-bipiperidin-3-yl]propanamide](/img/structure/B6076147.png)
![6-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)-2-methyl-3(2H)-pyridazinone](/img/structure/B6076156.png)
![2-[1-benzyl-4-(2,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6076167.png)

![7-(3,4-dihydro-2(1H)-isoquinolinyl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B6076194.png)
![N-(2,3-dimethylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6076203.png)